2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,9-4-5-15-7-9)8-12-10(13)6-14-3/h4-5,7H,6,8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHYMXKWVGQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)COC)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate acylating agents. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene sulfur and methoxy group are primary oxidation targets:
Key Findings :
-
Sulfoxide formation occurs selectively without affecting the acetamide group.
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Demethylation under Lewis acidic conditions preserves the thiophene ring integrity .
Nucleophilic Substitution
The acetamide moiety participates in substitution reactions:
Mechanistic Insight :
-
Hydrolysis follows a classic acid-catalyzed pathway, confirmed by kinetic studies.
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Alkylation occurs preferentially at the secondary amine nitrogen .
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes regioselective EAS:
Regiochemical Notes :
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Nitration occurs at the 5-position due to electron-donating effects of the adjacent propylacetamide chain .
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Acylation shows similar regioselectivity, confirmed by NOESY NMR.
Cross-Coupling Reactions
The thiophene ring enables transition metal-catalyzed couplings:
Catalytic Efficiency :
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Suzuki reactions require careful control of phosphine ligands to prevent acetamide decomposition.
Photochemical Reactions
UV-induced reactivity has been explored:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone, 12 hrs | Cyclobutane-fused dimer | 33% |
Limitations :
-
Low yields attributed to competing polymerization pathways.
Reductive Transformations
| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux, 4 hrs | Corresponding amine | 82% |
Side Reactions :
Critical Analysis of Reaction Landscapes
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Thermodynamic Stability : The acetamide group exhibits greater stability under basic conditions compared to acidic media (half-life >24 hrs at pH 9 vs. 3.2 hrs at pH 1).
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance EAS rates by 2.3× compared to non-polar solvents.
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Catalyst Compatibility : Pd-based systems require strict oxygen-free conditions to prevent thiophene sulfur poisoning .
This comprehensive profile demonstrates 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide's utility in synthesizing complex heterocyclic systems, particularly for pharmaceutical intermediates. Current research gaps include enantioselective modifications of the chiral center and flow chemistry adaptations .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have indicated that compounds with thiophene moieties exhibit significant anticancer activities. The structure of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide suggests potential interactions with biological targets involved in cancer progression.
- Mechanism of Action : Compounds similar to this one have been found to inhibit microtubule polymerization, acting through the colchicine site on tubulin. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Study : In a study evaluating various derivatives, compounds with similar structures demonstrated IC₅₀ values ranging from 2.6 to 18 nM against different cancer cell lines, indicating potent antiproliferative activity .
Applications in Medicinal Chemistry
The unique structure of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide positions it as a candidate for further development in medicinal chemistry:
- Drug Development : Given its biological activity, this compound could serve as a lead structure for the development of new anticancer agents.
- Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationships (SAR) of thiophene-containing compounds can provide insights into optimizing efficacy and reducing toxicity.
Data Table: Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of substituents and their implications:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy group donates electrons, contrasting with chloro substituents in alachlor or dichlorophenyl in ’s compound, which withdraw electrons and increase reactivity .
- Aromatic Systems : Thiophene (in the target) offers a sulfur-containing heterocycle with distinct electronic properties compared to thiazole or phenyl rings .
Physicochemical Properties
Biological Activity
2-Methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, a synthetic compound belonging to the class of thiophene derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can be represented as follows:
- IUPAC Name : 2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide
- CAS Number : 2319787-04-5
- Molecular Weight : 227.33 g/mol
Synthesis
The synthesis of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves condensation reactions of thiophene derivatives with acylating agents. Common methods include the Gewald reaction and Paal-Knorr synthesis, which are standard techniques for preparing thiophene derivatives.
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, a study evaluated various thiophene derivatives against Staphylococcus aureus and Escherichia coli, finding MIC values as low as 0.22 μg/mL for some compounds .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
Anti-inflammatory Properties
Thiophene derivatives are also recognized for their anti-inflammatory effects. A study highlighted that compounds similar to 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide showed inhibition of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored through various assays. In one study, several compounds were tested on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, revealing that some derivatives exhibited cytotoxic effects at concentrations ranging from 1 to 25 µM without significant toxicity to normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 20 |
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural features. The presence of specific functional groups can enhance or diminish their activity against various biological targets. For instance, modifications at the N-position and the thiophene ring significantly affect their interaction with TRPV channels, which are implicated in pain and inflammatory responses .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The most active compound demonstrated a synergistic effect when combined with Ciprofloxacin, reducing its MIC by half .
- Case Study on Anti-inflammatory Activity : In a study assessing anti-inflammatory properties, compounds were shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating their potential as therapeutic agents in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, and how can reaction intermediates be characterized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving (1) alkylation of thiophen-3-yl precursors to form the 2-methyl-2-(thiophen-3-yl)propyl backbone, followed by (2) coupling with methoxyacetamide via nucleophilic substitution or amidation. For intermediate characterization, use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and HPLC to assess purity . For example, analogous thiophene-containing acetamides were synthesized via sequential alkylation and acylation steps, with intermediates verified by LC-MS and FTIR .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in airtight containers to prevent oxidation of the thiophene ring. Avoid exposure to moisture, as acetamide derivatives are prone to hydrolysis. Safety data for structurally similar compounds recommend using PPE (gloves, goggles) and fume hoods during handling due to potential respiratory and dermal irritation .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (–OCH₃), acetamide (–CO–NH–), and thiophene proton environments. Compare shifts to PubChem data for analogous compounds (e.g., 2-(thiophen-2-yl)acetamide derivatives show δ ~6.8–7.5 ppm for thiophene protons) .
- HRMS : Confirm molecular formula (C₁₂H₁₇NO₂S) with <5 ppm mass accuracy.
- FTIR : Validate carbonyl (1650–1700 cm⁻¹) and methoxy (2800–3000 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers optimize the yield of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide in large-scale synthesis?
- Methodological Answer :
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl-thiophene bonds are unstable. For amidation, use HATU/DIPEA in DMF to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. Evidence from analogous syntheses shows THF increases yields by 15–20% compared to DCM .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity product (>98%) .
Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the acetamide group can cause splitting. Perform variable-temperature NMR (VT-NMR) to observe coalescence temperatures, as demonstrated for N-alkylacetamides .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data. This approach resolved ambiguities in thiophene-substituted acetamides .
Q. How can the biological activity of this compound be systematically evaluated in vitro?
- Methodological Answer :
- Target Identification : Screen against kinase or GPCR panels due to structural similarity to bioactive thiophene-acetamides (e.g., AZD8931 derivatives) .
- Dose-Response Assays : Use IC₅₀/EC₅₀ protocols with HEK293 or HepG2 cells. For example, thiophene-containing acetamides showed µM-level inhibition of EGFR in MTT assays .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS to quantify parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
